molecular formula C26H34O7 B1669058 Cinobufotalin CAS No. 1108-68-5

Cinobufotalin

Cat. No. B1669058
CAS RN: 1108-68-5
M. Wt: 458.5 g/mol
InChI Key: KBKUJJFDSHBPPA-ZNCGZLKOSA-N
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Description

Cinobufotalin is a natural product found in Bufo bufo and Bufo . It is a bufadienolide isolated from toad venom and utilized in traditional Chinese medicine (TCM) for its cardiotonic, diuretic, and hemostatic effects, with potential cytotoxic and antineoplastic activities .


Molecular Structure Analysis

Cinobufotalin has a molecular formula of C26H34O7 . The 3D structure of Cinobufotalin can be obtained from the PubChem database . Molecular docking results showed that Cinobufotalin matches in the pocket of the top candidate Cinobufotalin target proteins (SRC, PIK3R1, MAPK1, and PIK3CA) .

Scientific Research Applications

Anticancer Properties

Cinobufotalin has been identified as a potent agent in cancer treatment, especially for ovarian, lung, and gastric cancers. Studies have shown its ability to inhibit cancer cell proliferation, migration, and invasion, suggesting potential as a novel anticancer agent.

  • Ovarian Cancer : Cinobufotalin demonstrates significant effects on ovarian cancer cells, particularly the SK-OV-3, CRL-1978, and CRL-11731 cell lines. It inhibits cell proliferation, migration, and invasion, indicating its potential as an anti-ovarian cancer agent (Afroze et al., 2018), (McDowell et al., 2016).

  • Lung Cancer : As an adjunctive treatment in lung cancer, cinobufotalin has shown promising results. It improves the overall response rate and quality of life in lung cancer patients, suggesting its effectiveness and safety as a supplementary treatment (Li et al., 2021), (Mao et al., 2020).

  • Glioma Treatment : Cinobufotalin's potential in treating glioma has been explored, revealing its ability to inhibit the cell cycle, promote cell apoptosis, and regulate immunity. Key targets for glioma treatment have been identified, offering new insights into its application in glioma therapy (Li et al., 2021).

  • Breast Cancer : Research has also been conducted on the antitumor mechanisms of cinobufotalin in breast cancer, showing its impact on gene expression and involvement in critical signaling pathways. This indicates its potential as a treatment for certain breast cancer subtypes (Li et al., 2019).

  • Gastric Cancer : Cinobufotalin has been assessed as an adjuvant therapy for advanced gastric cancer, showing improved therapeutic efficacy and quality of life for patients, as well as alleviation of chemotherapy-induced adverse effects (Sun et al., 2019).

  • Hepatocellular Carcinoma (HCC) : Studies have shown that cinobufotalin can enhance the effectiveness of treatments like transcatheter hepatic arterial chemoembolization (TACE) for advanced HCC, improving overall survival and response rates (Guo et al., 2018).

properties

IUPAC Name

[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16-,17-,18+,20-,21+,22+,23+,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKUJJFDSHBPPA-ZNCGZLKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C)O)C)C6=COC(=O)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@]5([C@@]3(CC[C@@H](C5)O)C)O)C)C6=COC(=O)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026581
Record name 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinobufotalin

CAS RN

1108-68-5
Record name Cinobufotalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1108-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinobufotalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001108685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinobufotalin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinobufotalin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CINOBUFOTALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0QBZ37386
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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